2-(Chloromethyl)-2-methyloxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

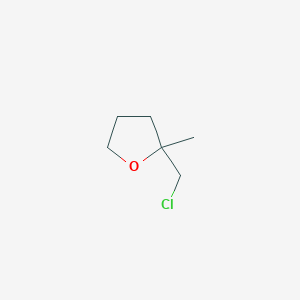

2-(Chloromethyl)-2-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group and a methyl group attached to the oxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-methyloxolane can be achieved through several methods. One common approach involves the reaction of 2-methyloxolane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether under acidic conditions. The reaction typically requires a catalyst like zinc chloride (ZnCl₂) to facilitate the chloromethylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chloromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

化学反応の分析

Types of Reactions

2-(Chloromethyl)-2-methyloxolane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form oxolane derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted oxolanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include various substituted oxolanes, such as 2-(azidomethyl)-2-methyloxolane, 2-(thiocyanatomethyl)-2-methyloxolane, and 2-(methoxymethyl)-2-methyloxolane.

科学的研究の応用

2-(Chloromethyl)-2-methyloxolane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized oxolanes.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

作用機序

The mechanism of action of 2-(Chloromethyl)-2-methyloxolane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

類似化合物との比較

2-(Chloromethyl)-2-methyloxolane can be compared with other similar compounds, such as:

2-(Chloromethyl)-2-methyl-1,3-dioxolane: This compound has a similar structure but contains a dioxolane ring instead of an oxolane ring.

2-(Chloromethyl)-2-methyl-1,4-dioxane: This compound features a dioxane ring and exhibits different reactivity and applications.

2-(Bromomethyl)-2-methyloxolane: The bromomethyl analog of this compound, which has different reactivity due to the presence of a bromine atom.

The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives through various chemical reactions.

生物活性

2-(Chloromethyl)-2-methyloxolane, a chlorinated derivative of methyloxolane, is of significant interest in various fields, including organic chemistry and biochemistry. This article explores its biological activity, safety assessments, and potential applications as a solvent in extraction processes.

This compound is characterized by its cyclic ether structure, which contributes to its unique solvation properties. The presence of the chloromethyl group enhances its reactivity, making it a valuable compound in organic synthesis and extraction processes.

Toxicological Profile

The toxicological assessment of this compound indicates that it exhibits low bioaccumulation potential and is rapidly metabolized in biological systems. According to the European Food Safety Authority (EFSA), the compound does not raise concerns for genotoxicity and has established no observed adverse effect levels (NOAELs) based on various studies:

- Subchronic Oral Toxicity Study : Identified NOAEL at 100 mg/kg body weight per day.

- Developmental Toxicity Study : Similar findings corroborated the safety profile.

- Reproductive Toxicity Study : Extended one-generation studies confirmed the absence of significant reproductive risks .

The tolerable daily intake (TDI) for this compound was derived at 1 mg/kg body weight per day, ensuring that exposure levels in food products remain within safe limits .

Extraction Solvent Applications

The compound has been evaluated as an extraction solvent, particularly in food chemistry. It serves as a sustainable alternative to traditional solvents like hexane, which are petroleum-based. Research indicates that this compound demonstrates effective extraction capabilities for lipophilic compounds from natural sources . Its solvent power is attributed to its unique structure, allowing it to solubilize both fatty and polar molecules efficiently.

Comparative Studies

In comparative studies with hexane, this compound has shown superior extraction efficiency for various natural products. The following table summarizes key findings from recent research:

| Solvent | Extraction Efficiency | Safety Profile | Environmental Impact |

|---|---|---|---|

| Hexane | Moderate | Concerns over toxicity | High environmental impact |

| This compound | High | Low toxicity; safe levels | Lower environmental footprint |

These findings underscore the potential of this compound as a green solvent alternative in extraction processes.

Industrial Applications

The industrial application of this compound has been explored in various sectors, including food processing and natural product extraction. Its use has been associated with improved extraction yields and reduced environmental impact compared to conventional solvents. Successful case studies highlight its role in extracting essential oils and bioactive compounds from plant materials .

特性

IUPAC Name |

2-(chloromethyl)-2-methyloxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-6(5-7)3-2-4-8-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEQWFQSYQGJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。